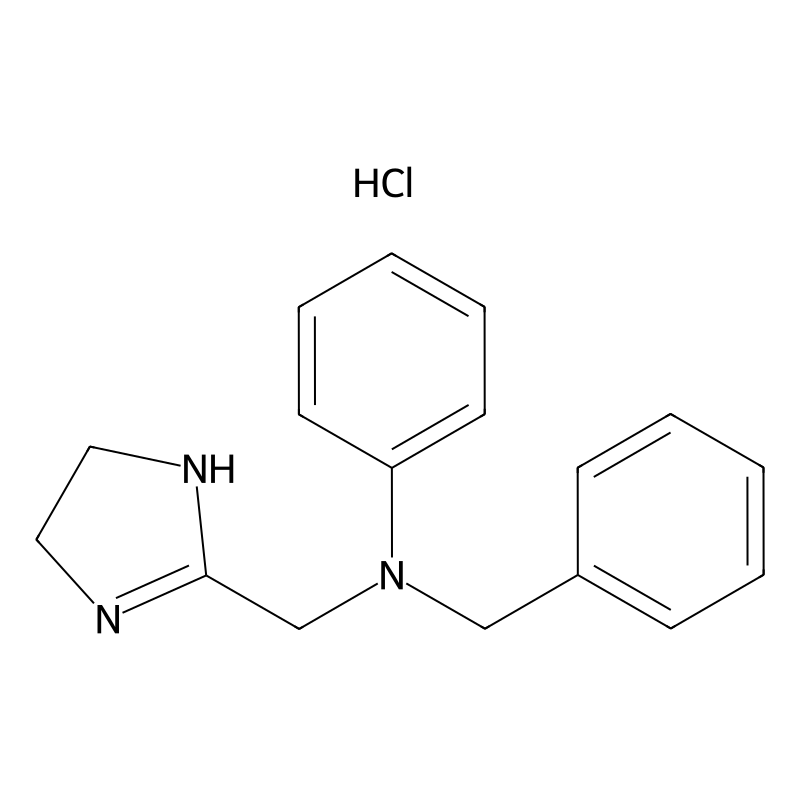

Antazoline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antazoline Hydrochloride (CAS 2508-72-7) is a first-generation ethylenediamine-derivative antihistamine with anticholinergic and local anesthetic properties. In industrial and pharmaceutical procurement, it is primarily sourced as an active pharmaceutical ingredient (API) for topical ophthalmic formulations, where it acts as a histamine H1-receptor antagonist to rapidly relieve allergic conjunctivitis [1]. While the active antazoline moiety is also recognized for its quinidine-like antiarrhythmic properties in cardiovascular research, the hydrochloride salt is specifically prioritized in formulation workflows to maintain counterion uniformity when paired with common sympathomimetic vasoconstrictors like naphazoline hydrochloride or tetryzoline hydrochloride [2]. This specific salt form offers an optimal balance of sufficient aqueous solubility and streamlined analytical quality control, making it a highly processable and stable choice for binary drug manufacturing[3].

References

- [1] DrugCentral Database: Antazoline. Accession 224.

- [2] MIMS Monograph: Naphazoline + Antazoline Ophthalmic Preparations.

- [3] Ali et al. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations. Acta Chim. Slov. 2017, 64, 332-341.

Substituting Antazoline Hydrochloride with its highly soluble analog, Antazoline Phosphate, introduces critical formulation and analytical complexities. While both salts deliver the active antazoline moiety, ophthalmic preparations typically combine the antihistamine with a vasoconstrictor such as naphazoline hydrochloride or tetryzoline hydrochloride [1]. Utilizing the phosphate salt in these binary systems creates a mixed-anion environment (chloride and phosphate), which complicates the common-ion effect, alters the buffering requirements, and introduces potential mixed-salt precipitation risks over the product's shelf life[2]. Furthermore, mixed counterions complicate simultaneous chromatographic quantification during QA/QC processes. Procuring the hydrochloride salt ensures a uniform chloride-anion matrix, directly streamlining stability-indicating assays, reducing solvent consumption during UHPLC analysis, and ensuring predictable physicochemical behavior in the final formulation [3].

References

- [1] MIMS Monograph: Naphazoline + Antazoline Ophthalmic Preparations.

- [2] Fundamentals of Pharmaceutical Inorganic Chemistry. Chapter 8: Acids, Bases and Buffers (Common Ion Effect).

- [3] Ali et al. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations. Acta Chim. Slov. 2017, 64, 332-341.

Counterion Uniformity and Analytical Run-Time Efficiency

In binary ophthalmic formulations containing Naphazoline HCl, utilizing Antazoline HCl allows for highly efficient simultaneous quantification due to the uniform chloride matrix. Validated UHPLC-PDA methods demonstrate that Antazoline HCl and Naphazoline HCl can be isocratically separated in a single 4.5-minute run, compared to traditional HPLC methods requiring significantly longer processing times [1].

| Evidence Dimension | Analytical run time for simultaneous QA/QC |

| Target Compound Data | 4.5 minutes (UHPLC method) |

| Comparator Or Baseline | Traditional HPLC methods (~15.3 minutes) |

| Quantified Difference | 3.4-fold reduction in run time and 5-fold decrease in solvent consumption |

| Conditions | Isocratic separation at 40°C with ACE Excel 2 C18-PFP column, detected at 285 nm |

Procuring the hydrochloride salt enables the use of rapid, single-anion UHPLC methods, drastically reducing QA/QC bottlenecking and solvent costs in industrial manufacturing.

Aqueous Solubility Margin for Standard Ophthalmic Dosing

While Antazoline Phosphate is broadly categorized as 'soluble' and Antazoline Hydrochloride as 'sparingly soluble,' quantitative solubility data proves the hydrochloride salt is more than sufficient for standard liquid formulations. Antazoline HCl exhibits an aqueous solubility of approximately 10-14 mg/mL in water and PBS . Standard ophthalmic formulations require a concentration of only 0.5% (5 mg/mL) [1].

| Evidence Dimension | Aqueous solubility buffer |

| Target Compound Data | ~10-14 mg/mL in aqueous systems (Water/PBS pH 7.2) |

| Comparator Or Baseline | Standard therapeutic dosing requirement (5 mg/mL) |

| Quantified Difference | 2 to 2.8-fold solubility margin above formulation requirements |

| Conditions | Dissolution in Water/PBS at room temperature |

This confirms that the hydrochloride salt provides a robust solubility buffer for standard formulations, eliminating the need to procure the phosphate salt purely for solubility reasons.

Active Moiety Efficacy in Pharmacological Cardioversion

Beyond ophthalmic use, the active antazoline moiety is highly valued in cardiovascular research for its rapid antiarrhythmic properties. In a comparative registry analysis of patients with short-duration atrial fibrillation, antazoline demonstrated a significantly higher rhythm conversion rate compared to standard amiodarone therapy [1].

| Evidence Dimension | Rhythm conversion rate (short-duration AF) |

| Target Compound Data | 85.3% success rate |

| Comparator Or Baseline | Amiodarone (66.7% success rate) |

| Quantified Difference | 18.6% absolute increase in successful cardioversion (Relative Risk 1.28, p<0.001) |

| Conditions | Intravenous administration in an emergency department setting (CANT Study) |

For researchers developing novel antiarrhythmic formulations, antazoline provides a highly efficacious, rapid-acting alternative to standard amiodarone baselines.

Degradation Resolvability for Shelf-Life Monitoring

Ensuring the stability of antihistamine formulations requires precise tracking of degradation products. Under forced degradation studies (alkaline hydrolysis and oxidative stress), Antazoline HCl demonstrates complete baseline resolution from its degradates in HPTLC-densitometric analysis. The intact Antazoline HCl peak remains distinct from oxidative and alkaline breakdown products [1].

| Evidence Dimension | Chromatographic resolution of intact API vs. degradates |

| Target Compound Data | Complete resolution (Distinct Rf value for intact API) |

| Comparator Or Baseline | Unresolved API/degradate mixtures (Baseline interference) |

| Quantified Difference | 100% baseline separation under alkaline and oxidative stress |

| Conditions | HPTLC using ethyl acetate:ethanol:ammonia (8:2:0.1) mobile phase |

Guarantees that formulation stability and shelf-life can be accurately monitored without analytical interference from degradation byproducts.

Binary Ophthalmic Formulation Manufacturing

Antazoline Hydrochloride is the optimal choice for pairing with Naphazoline HCl or Tetryzoline HCl in anti-allergy eye drops. Procuring the hydrochloride salt maintains a uniform chloride counterion system, which simplifies formulation stability, predictable buffering, and simultaneous QA/QC workflows[1].

Cardiovascular Antiarrhythmic Research

The active antazoline moiety serves as a highly efficacious, quinidine-like Class I antiarrhythmic agent. It is prioritized in emergency medicine research for the rapid pharmacological conversion of short-duration atrial fibrillation, where it significantly outperforms standard amiodarone baselines [2].

Stability-Indicating Analytical Method Development

Antazoline Hydrochloride serves as a reliable reference standard for developing and validating rapid UHPLC and HPTLC assays. Its predictable degradation profile allows analytical chemists to establish methods capable of cleanly resolving the active ingredient from alkaline and oxidative degradation products[3].

References

- [1] MIMS Monograph: Naphazoline + Antazoline Ophthalmic Preparations.

- [2] Farkowski et al. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study. J Am Heart Assoc. 2018.

- [3] Hussein et al. Novel Stability-Indicating TLC-densitometric Method for Quantification of Antazoline Hydrochloride and Tetryzoline Hydrochloride. Research in Chemical Intermediates, 2023.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Clinical effectiveness and safety of antazoline-based therapy in patients with stable coronary artery disease undergoing pharmacological cardioversion of short-duration atrial fibrillation in the emergency department

Michal M Farkowski, Aleksander Maciag, Malgorzata Zurawska, Ilona Kowalik, Hanna Szwed, Mariusz PytkowskiPMID: 30281920 DOI: 10.1111/1755-5922.12469

Abstract

Options for a pharmacological cardioversion (CV) of short-duration atrial fibrillation (AF) in patients with a stable coronary artery disease (CAD) are limited to amiodarone or vernakalant. Antazoline has been reported to achieve high rates of AF conversion to sinus rhythm, but data on its effectiveness and, more importantly, safety in stable CAD patients, have been sparse.To assess the effectiveness and safety of antazoline-based therapy in patients with a stable CAD undergoing pharmacological CV of short-duration AF in the emergency department (ED).

A retrospective case-control study. We conducted an analysis of medical records of patients with a stable CAD undergoing CV of short duration (≤48 hours) AF in the ED using intravenous antazoline. The main endpoints of the study were successful cardioversion of AF and hospitalization due to the adverse effects (AE) of the treatment. Between 2008 and 2012, out of 548 CVs, antazoline was administered 334 times: 138 in CAD and 196 in the control group. Patients in the CAD group were older and had more comorbidities than controls; 65 patients had had a history of myocardial infarction (MI). In CAD group, the effectiveness was higher (82.6% vs 63.8%, RB: 1.30 [95% CI: 1.14-1.48], P = 0.0002) and the hospitalization rate due to AE was similar (1.4% vs 4.1%, RR: 0.36 [95% CI: 0.08-1.65], P = 0.2054) to the control group. Among patients with CAD, a history of MI did not influence the effectiveness or safety of the CV (P = 0.2252 and P = 1.0000, respectively).

In selected patients with a stable CAD, even with a history of MI, antazoline-based CV of short-duration AF may be an effective and safe therapeutic option.

Novel naphthyloxy derivatives - Potent histamine H

Dorota Łażewska, Maria Kaleta, Stefanie Hagenow, Szczepan Mogilski, Gniewomir Latacz, Tadeusz Karcz, Annamaria Lubelska, Ewelina Honkisz, Jadwiga Handzlik, David Reiner, Grzegorz Satała, Barbara Filipek, Holger Stark, Katarzyna Kieć-KononowiczPMID: 29681486 DOI: 10.1016/j.bmc.2018.04.023

Abstract

A series of 1- and 2-naphthyloxy derivatives were synthesized and evaluated for histamine Hreceptor affinity. Most compounds showed high affinities with K

values below 100 nM. The most potent ligand, 1-(5-(naphthalen-1-yloxy)pentyl)azepane (11) displayed high affinity for the histamine H

receptor with a K

value of 21.9 nM. The antagonist behaviour of 11 was confirmed both in vitro in the cAMP assay (IC

= 312 nM) and in vivo in the rat dipsogenia model (ED

= 3.68 nM). Moreover, compound 11 showed positive effects on scopolamine induced-memory deficits in mice (at doses of 10 and 15 mg/kg) and an analgesic effect in the formalin test in mice with ED

= 30.6 mg/kg (early phase) and ED

= 20.8 mg/kg (late phase). Another interesting compound, 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine (13; H

R K

= 53.9 nM), was accepted for Anticonvulsant Screening Program at the National Institute of Neurological Disorders and Stroke/National Institute of Health (Rockville, USA). The screening was performed in the maximal electroshock seizure (MES), the subcutaneous pentylenetetrazole (scPTZ) and the 6-Hz psychomotor animal models of epilepsy. Neurologic deficit was evaluated by the rotarod test. Compound 13 inhibited convulsions induced by the MES with ED

of 19.2 mg/kg (mice, i.p.), 17.8 (rats, i.p.), and 78.1 (rats, p.o.). Moreover, 13 displayed protection against the 6-Hz psychomotor seizures (32 mA) in mice (i.p.) with ED

of 33.1 mg/kg and (44 mA) ED

of 57.2 mg/kg. Furthermore, compounds 11 and 13 showed in vitro weak influence on viability of tested cell lines (normal HEK293, neuroblastoma IMR-32, hepatoma HEPG2), weak inhibition of CYP3A4 activity, and no mutagenicity. Thus, these compounds may be used as leads in a further search for histamine H

receptor ligands with promising in vitro and in vivo activity.

Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study

Maciej T Wybraniec, Wojciech Wróbel, Katarzyna Wilkosz, Karolina Wrona, Karolina Bula, Katarzyna Mizia-StecPMID: 30371270 DOI: 10.1161/JAHA.118.010153

Abstract

Background Antazoline mesylate represents an antihistamine capable of rapid and safe cardioversion of atrial fibrillation, yet evidence concerning its efficacy in comparison to other medications is insufficient. The study aimed to evaluate the success rate and safety of pharmacological cardioversion of atrial fibrillation with intravenous antazoline ( CANT [Cardioversion With Antazoline Mesylate] study) in the setting of the emergency department. Methods and Results After reviewing 1984 medical records, 450 eligible patients (22.7%) with short-duration atrial fibrillation subject to pharmacological cardioversion were enrolled in a retrospective observational analysis. The choice of antiarrhythmic drug was left to the discretion of the attending physician. The primary end point was successful cardioversion in the emergency department. The safety end point comprised bradycardia <45 bpm, hypotension, syncope, or death. The study population (mean age, 65.5±11.9 years; 52.9% females) was characterized by a median atrial fibrillation episode duration of 10 hours. Antazoline, alone or in combination, was administered in 24.2% (n=109) and 40% (n=180), respectively; amiodarone was administered in 46.7% and propafenone in 9.3%, while ≥2 antiarrhythmic drugs were administered in 19.8% of patients. Antazoline had the highest success rate of pharmacological cardioversion among all drugs (85.3%), which was comparable with propafenone (78.6%; relative risk, 1.09, 95% confidence interval, 0.91-1.30; P=0.317) and higher than amiodarone treatment (66.7%; relative risk, 1.28, 95% confidence interval, 1.13-1.45; P<0.001; number needed to treat, 5.4). The rate of cardioversion with antazoline alone was higher than combined amiodarone and/or propafenone (68.1%; relative risk, 1.25; 95% confidence interval, 1.12-1.40, P=0.0001). No safety end points were reported in the antazoline group, while 5 incidents occurred in the non-antazoline cohort ( P=0.075). Conclusions Antazoline represents an efficacious and safe method of pharmacological cardioversion in a real-life setting.Magnetic Core-Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma-Material Characterization, Theoretical Analysis and Pharmacokinetics

Joanna Giebułtowicz, Natalia Korytowska, Monika Sobiech, Sebastian Polak, Barbara Wiśniowska, Roman Piotrowski, Piotr Kułakowski, Piotr LulińskiPMID: 33915912 DOI: 10.3390/ijms22073665

Abstract

The aim of this study was to develop magnetic molecularly imprinted nano-conjugate sorbent for effective dispersive solid phase extraction of antazoline (ANT) and its metabolite, hydroxyantazoline (ANT-OH) in analytical method employing liquid chromatography coupled with mass spectrometry method. The core-shell material was characterized in terms of adsorption properties, morphology and structure. The heterogeneous population of adsorption sites towards ANT-OH was characterized by two Kand two B

values: K

(1) = 0.319 µg L

and B

(1) = 0.240 μg g

, and K

(2) = 34.6 µg L

and B

(2) = 5.82 μg g

. The elemental composition of magnetic sorbent was as follows: 17.55, 37.33, 9.14, 34.94 wt% for Si, C, Fe and O, respectively. The extraction protocol was optimized, and the obtained results were explained using theoretical analysis. Finally, the analytical method was validated prior to application to pharmacokinetic study in which the ANT was administrated intravenously to three healthy volunteers. The results prove that the novel sorbent could be useful in extraction of ANT and ANT-OH from human plasma and that the analytical strategy could be a versatile tool to explain a potential and pharmacological activity of ANT and ANT-OH.

Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry

Joanna Giebułtowicz, Natalia Korytowska, Roman Piotrowski, Piotr Kułakowski, Gniewomir Latacz, Ewa Szymańska, Barbara Wiśniowska, Sebastian PolakPMID: 33353167 DOI: 10.3390/ijms21249693

Abstract

Antazoline (ANT) was recently shown to be an effective and safe antiarrhythmic drug in the termination of atrial fibrillation. However, the drug is still not listed in clinical guidelines. No data on ANT metabolism in humans is available. We used liquid chromatography coupled with tandem mass spectrometry to identify and characterize metabolites of ANT. We analyzed plasma of volunteers following a single intravenous administration of 100 mg of ANT mesylate and in in vitro cultures of human hepatocytes. We revealed that ANT was transformed into at least 15 metabolites and we investigated the role of cytochrome P450 isoforms. CYP2D6 was the main one involved in the fast metabolism of ANT. The biotransformation of ANT by CYP2C19 was much slower. The main Phase I metabolite was M1 formed by the removal of phenyl and metabolite M2 with hydroxyl in theposition of phenyl. Glucuronidation was the leading Phase II metabolism. Further study on pharmacokinetics of the metabolites would allow us to better understand the activity profile of ANT and to predict its potential clinical applications. Ultimately, further investigation of the activity profile of the new hydroxylated M2 metabolite of ANT might result in an active substance with a different pharmacological profile than the parent molecule, and potentially a new drug candidate.

Intravenous antazoline, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study)

Michal M Farkowski, Aleksander Maciag, Ilona Kowalik, Marek Konka, Hanna Szwed, Mariusz PytkowskiPMID: 30920001 DOI: 10.1111/bcp.13940

Abstract

Antazoline is a first-generation antihistaminic drug used primarily in eye drop formulations. When administered intravenously, antazoline displays antiarrhythmic properties resulting in a rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm (SR). The aim of the study was to assess the influence of antazoline on atrio-venous conduction and other electrophysiological parameters in patients undergoing AF ablation.An experimental prospective study. Patients scheduled for the first-time AF ablation, in SR and not on amiodarone were enrolled. Atrio-venous conduction assessment and invasive electrophysiological study (EPS) were performed before and after intravenous administration of 250 mg of antazoline. In case of AF induction during EPS, antazoline was administered until conversion to SR or a cumulative dose of 300 mg.

We enrolled 14 patients: 13 (93%) men, mean age 63.4 (59.9-66.8) years, mean CHA

DS

-VASc score 1.6 (1.0-2.2). Antazoline was administered in a mean dose 257.1 (246.7-267.6) mg. Pulmonary vein potentials and atrial capture during pulmonary vein stimulation were present before and after the administration of antazoline. Wenckebach point and atrial conduction times did not change significantly, but atrio-ventricular node effective refractory period improved-324.7 (275.9-373.5) ms vs 284.3 (256.2-312.4) ms, P = 0.02. Antazoline was effective in all 5 (100%) cases of AF induction during EPS. There were no serious adverse events.

Due to the lack of influence on atrio-venous conduction and high clinical effectiveness, antazoline may be suitable for pharmacological cardioversion of AF occurring during AF ablation.

Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart

Bartłomiej Jacek Bińkowski, Marcin Makowski, Paweł Kubiński, Andrzej LubińskiPMID: 29623481 DOI: 10.1007/s10557-018-6787-9

Abstract

Antazoline is a first-generation antihistaminic agent with additional anticholinergic properties and antiarrhythmic potential. Recent data shows its high effectiveness in sinus rhythm restoration among patients with paroxysmal atrial fibrillation. The effect of antazoline on electrophysiological parameters of the heart in vivo has not yet been examined. The aim of this study was to evaluate changes in electrophysiological parameters of the heart muscle and conduction system as a response to increasing doses of antazoline.After successful ablation of supraventricular arrhythmias, the electrophysiological parameters: sinus rhythm cycle length (SRCL), AH, HV, QRS, QT, QTc intervals, Wenckebach point (WP), sinus node recovery period (SNRT), intra- (hRA-CSos) and interatrial conduction time (hRA-CSd), right and left atrium refractory period (RA-; LA-ERP), and atrioventricular node refractory period (AVN-ERP) were assessed initially and after 100, 200, and 300 mg of antazoline given intravenously.

Fifteen patients (8 males, 19-72 years old) undergoing EPS and RF ablation were enrolled. After 100 mg bolus, a significant reduction in SRCL was noticed. After antazoline administration, significant prolongation of HV, QRS, QTc, hRA-CSos, hRA-CSd intervals, RA- and LA-ERP and reduction of SRCL were observed. After a total dose of 300 mg, QT interval prolonged significantly. Increasing the dose of antazoline had no impact on AH, Wenckebach point, AVN-ERP, and SNRT.

Antazoline has an effect on electrophysiological parameters of the atrial muscle and has rapid onset of action. No negative effect on sinus node function and atrioventricular conduction in a unique property among antiarrhythmic drugs.

Antiarrhythmic effect of antazoline in experimental models of acquired short- and long-QT-syndromes

Christian Ellermann, Magdalena Sterneberg, Simon Kochhäuser, Dirk G Dechering, Michael Fehr, Lars Eckardt, Gerrit FrommeyerPMID: 29377987 DOI: 10.1093/europace/eux383

Abstract

Antazoline is a first-generation antihistamine with antiarrhythmic properties. This study examines potential electrophysiological effects of antazoline in short-QT-syndrome (SQTS) and long-QT-syndrome (LQTS).Sixty-five rabbit hearts were Langendorff-perfused. Action potential duration at 90% of repolarization (APD90), QT-interval, spatial dispersion (DISP), and effective refractory period (ERP) were measured. The IK, ATP-opener pinacidil (1 µM, n = 14) reduced APD90 (-14 ms, P < 0.01), QT-interval (-14 ms, P < 0.01), and ERP (-11 ms, P < 0.01), thus simulating acquired SQTS. Additional infusion of 20 µM antazoline prolonged repolarization. Under baseline conditions, ventricular fibrillation (VF) was inducible in 5 of 14 hearts (10 episodes) and in 5 of 14 pinacidil-treated hearts (21 episodes, P = ns). Antazoline significantly reduced induction of VF (0 episodes, P < 0.05 each). Further 17 hearts were perfused with 100 µM sotalol and 17 hearts with 300 µM erythromycin to induce acquired LQTS2. In both groups, prolongation of APD90, QT-interval, and ERP was observed. Spatial dispersion was increased (sotalol: +26 ms, P < 0.01; erythromycin: +31 ms, P < 0.01). Additional infusion of antazoline reduced DISP (sotalol: -22 ms, P < 0.01; erythromycin: -26 ms, P < 0.01). Torsade de pointes (TdP) occurred in 6 of 17 sotalol-treated (22 episodes, P < 0.05 each) and in 8 of 17 erythromycin-treated hearts (96 episodes P < 0.05 each). Additional infusion of antazoline completely suppressed TdP in both groups (P < 0.05 each). Acquired LQTS3 was induced by veratridine (0.5 µM, n = 17) and similar results were obtained (APD90: +24 ms, P < 0.01, QT-interval: +58 ms, P < 0.01, DISP: +38 ms, P < 0.01). Torsade de pointes occurred in 10 of 17 hearts (41 episodes, P < 0.05 each). Antazoline significantly reduced TdP (2 of 17 hearts, 4 episodes, P < 0.05 each).

Antazoline significantly reduced induction of VF in an experimental model of acquired SQTS. In three experimental models of acquired LQTS, antazoline effectively suppressed TdP.

Explore Compound Types